

moisture-induced degradation of Dimethylammonium iodide perovskites

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Compound of Interest

Compound Name: Dimethylammonium iodide

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Technical Support Center: Dimethylammonium lodide Perovskites

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with **Dimethylammonium Iodide** (DMAI) based perovskites, with a specific focus on mitigating moisture-induced degradation.

Troubleshooting Guide

This section addresses common issues encountered during the fabrication and handling of DMAI perovskite films and devices.

Question: My dark brown perovskite film turns yellow almost immediately after being exposed to ambient air. What is happening?

Answer: This rapid color change is a classic sign of moisture-induced degradation. The perovskite crystal structure is highly sensitive to water molecules.[1][2] When exposed to humidity, water penetrates the perovskite lattice, leading to the formation of a hydrated intermediate phase. This hydrated phase is unstable and quickly decomposes into its precursors, lead iodide (PbI2), which is yellow, and DMAI.[1][3][4] This process is often irreversible and severely compromises the optoelectronic properties of the film.[3]

Troubleshooting & Optimization





To prevent this, all fabrication and characterization steps should be performed in an inert atmosphere, such as a nitrogen-filled glovebox with very low oxygen and moisture levels (ideally <10 ppm, preferably <1 ppm).

Question: I observe pinholes and a non-uniform surface on my spin-coated perovskite film. How can I improve film quality?

Answer: Pinholes and poor morphology are often linked to environmental factors and processing conditions.[5][6]

- Humidity Control: High relative humidity during the spin-coating process can disrupt the
 nucleation and crystallization of the perovskite film, leading to defects.[3] Ensure the
 fabrication environment is strictly controlled.
- Substrate Cleanliness: Any contaminants on the substrate can act as nucleation sites for defects. Ensure a rigorous substrate cleaning protocol is followed. [7][8]
- Antisolvent Engineering: The timing and application method of the antisolvent during spincoating are critical for achieving uniform, dense films. Experiment with different antisolvent dripping times and volumes.
- Annealing Parameters: Inconsistent heating during the annealing step can cause defects. Ensure the hotplate surface is clean and provides uniform temperature distribution.[6]

Question: My perovskite solar cell shows a very low open-circuit voltage (Voc) and fill factor (FF), and the IV curve looks almost like a resistor. What are the likely causes?

Answer: This type of current-voltage (IV) response often indicates a short-circuited device. Several factors could be responsible:

- Pinholes in Perovskite Layer: As mentioned above, pinholes in the active layer can create direct contact between the electron transport layer (ETL) and the hole transport layer (HTL), causing a shunt pathway.[7]
- Roughness of Layers: If underlying layers (e.g., FTO, ETL) are too rough, they can pierce the thin perovskite and HTL layers, leading to shorts.



- Degradation: Severe moisture degradation can lead to the formation of conductive byproducts or pathways that short the device. Testing must be conducted in an inert environment to rule out rapid degradation as the cause.[7]
- Probe Puncturing: During measurement, the probes of the solar simulator can sometimes puncture the top electrode and underlying layers if too much pressure is applied, especially with very thin contact layers.[7]

To diagnose, inspect your films under a microscope for visible defects before depositing the top contact.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction for moisture-induced degradation of a typical lead-iodide perovskite?

A1: The degradation process generally occurs in two steps. First, water molecules intercalate into the perovskite lattice to form a hydrated perovskite complex. This is often a reversible step if the moisture exposure is minimal. However, with continued exposure, this complex decomposes irreversibly into lead iodide (PbI₂) and the organic salt (e.g., methylammonium iodide or **dimethylammonium iodide**).[1][4]

Q2: How does DMAI incorporation affect the stability of perovskite films compared to more common cations like methylammonium (MA)?

A2: The incorporation of the larger dimethylammonium (DMA⁺) cation can influence the perovskite's structural stability. While DMAI has been used to improve the phase stability of certain perovskite formulations like CsPbI₃, it may also introduce its own instability pathways.[9] For instance, the loss of the volatile DMA⁺ cation can be a factor in thermal degradation, which can be worsened by the presence of moisture.[9]

Q3: What are the standard protocols for testing the moisture stability of perovskite devices?

A3: The International Summit on Organic Photovoltaic Stability (ISOS) provides a set of consensus protocols for testing.[10][11] For moisture testing, the ISOS-D (dark storage) protocols are relevant. A common accelerated aging test is the "damp heat test," where unencapsulated or encapsulated devices are stored at elevated temperature and humidity, for







example, 85°C and 85% relative humidity (RH), and their performance is tracked over time.[10] [12]

Q4: Can the degradation process ever be beneficial?

A4: Interestingly, under very controlled conditions, a small amount of moisture can sometimes be used to improve the crystallinity and quality of certain perovskite films during their formation. [13] However, this is a difficult process to control, and post-fabrication exposure to humidity is almost always detrimental to device performance and longevity.[13]

Q5: Besides inert atmosphere handling, what are the most effective strategies to improve moisture stability?

A5: Key strategies include:

- Compositional Engineering: Incorporating more hydrophobic cations or mixing 2D perovskites with 3D perovskites can create a more water-resistant material.[1][14]
- Encapsulation: Applying a barrier layer (e.g., glass, polymers) to the finished device is crucial to prevent water ingress from the ambient environment.[3] The effectiveness is determined by the Water Vapor Transmission Rate (WVTR) of the encapsulant.
- Interfacial Passivation: Adding passivation layers at the interfaces of the perovskite active layer can block moisture penetration pathways and reduce defects that initiate degradation.

Quantitative Data on Perovskite Degradation

The stability of perovskite films is highly dependent on the environmental conditions. Below is a summary of representative data showing the impact of relative humidity (RH) on film integrity.



Perovskite Type	Relative Humidity (RH)	Time to Degradation	Observation	Reference
CH3NH3Pbl3	~60%	> 2 hours	Limited impact on structural stability	[3][4]
CH₃NH₃Pbl₃	>80%	< 2 hours	Intense and fast phase segregation to PbI ₂	[4]
CH3NH3Pbl3	~100%	Minutes	Rapid formation of PbI ₂ and aqueous CH ₃ NH ₃ I	[3][4]

Note: Degradation time is defined by the appearance of characteristic PbI₂ peaks in XRD analysis or visible color change.

Detailed Experimental Protocols

- 1. Protocol for Handling and Storage of Perovskite Precursors and Films
- Environment: All handling of perovskite precursors (DMAI, PbI₂, etc.) and fabricated films must be performed inside a nitrogen-filled glovebox with O₂ and H₂O levels below 1 ppm.
- Storage: Store precursor powders and solutions in desiccators inside the glovebox.
 Fabricated films and devices should be stored in a vacuum or inert gas environment in the dark.
- Solvents: Use anhydrous solvents to minimize water content in precursor solutions.
- Temperature: Avoid exposing films to unnecessarily high temperatures, as heat can accelerate degradation, especially in the presence of trace moisture.[2]
- 2. Protocol for Moisture Stability Testing (Damp Heat)

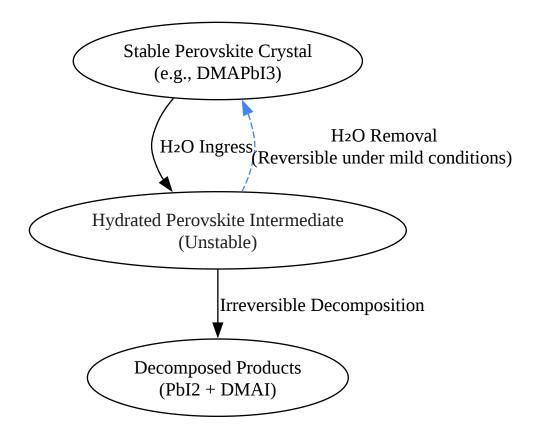


- Baseline Measurement: Measure the initial current-voltage (IV) characteristics of the freshly fabricated perovskite solar cell under a calibrated solar simulator (AM1.5G, 100 mW/cm²) inside a glovebox. This provides the initial Power Conversion Efficiency (PCE).
- Stress Conditions: Place the unencapsulated device inside a climate chamber set to a specific temperature and relative humidity (e.g., 85°C and 85% RH, as per ISOS-D-3 guidelines).[10] The device should be kept in the dark.
- Periodic Testing: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the device from the chamber, transfer it back to the glovebox, and re-measure its IV performance.
- Data Analysis: Plot the normalized PCE (PCE at time t / Initial PCE) versus time. The device lifetime is often reported as T₈₀, the time it takes for the efficiency to drop to 80% of its initial value.
- Characterization (Optional): Use techniques like X-ray Diffraction (XRD) to monitor the emergence of the Pbl2 peak (around 12.7°) as a direct indicator of material degradation.[3]

Visualizations

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